molecular formula C12H4BrCl2F3N4O4 B13416809 2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- CAS No. 79614-70-3

2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-

Cat. No.: B13416809
CAS No.: 79614-70-3
M. Wt: 475.99 g/mol
InChI Key: BSGXLXPIDJUGDM-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and nitro groups, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- typically involves multiple steps. One common approach is the halogenation of pyridinamine derivatives, followed by nitration and trifluoromethylation. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions, utilizing automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-substituted pyridinamine derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen and nitro groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Pyridinamine, 3-bromo-5-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)- lies in its combination of multiple halogen atoms and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

79614-70-3

Molecular Formula

C12H4BrCl2F3N4O4

Molecular Weight

475.99 g/mol

IUPAC Name

3-bromo-5-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H4BrCl2F3N4O4/c13-6-1-4(14)3-19-11(6)20-9-7(21(23)24)2-5(12(16,17)18)8(15)10(9)22(25)26/h1-3H,(H,19,20)

InChI Key

BSGXLXPIDJUGDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

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